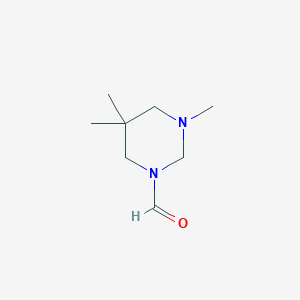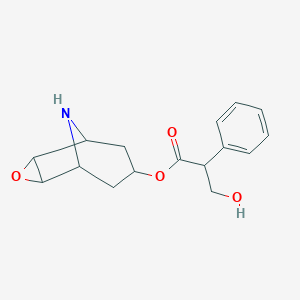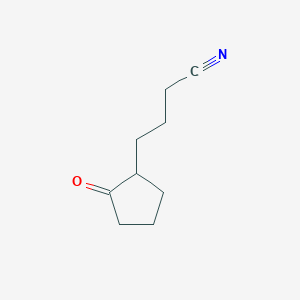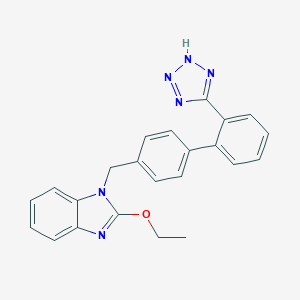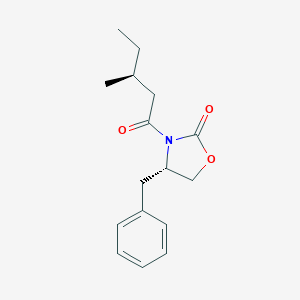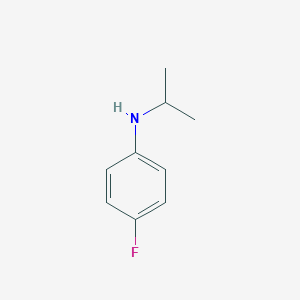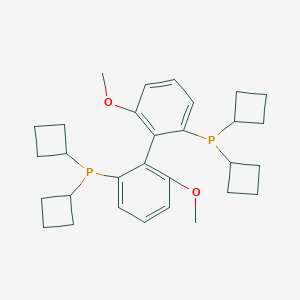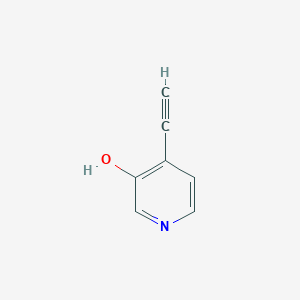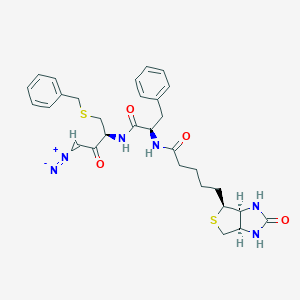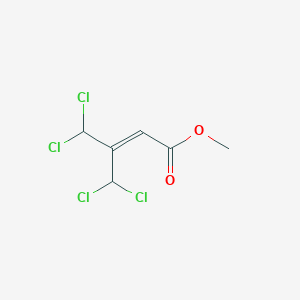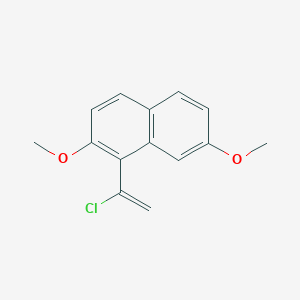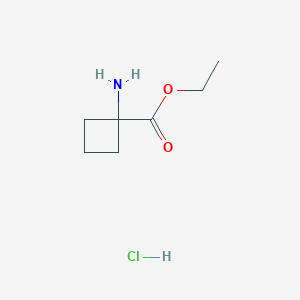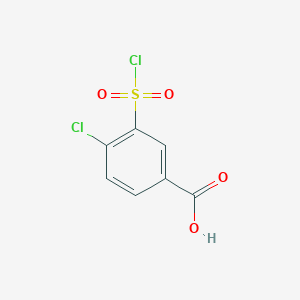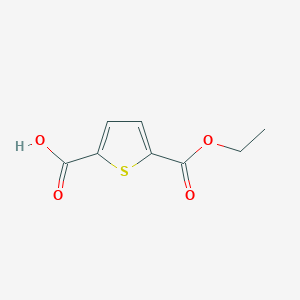![molecular formula C10H19NO2 B138943 Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate CAS No. 156769-81-2](/img/structure/B138943.png)
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the future.
Mecanismo De Acción
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a carbamate compound that works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase results in an increase in the levels of acetylcholine, which leads to enhanced neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various biochemical and physiological effects. The compound has been shown to improve cognitive function by enhancing neurotransmission. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity level, which makes it suitable for use in various experiments. However, the compound is highly reactive and can be unstable under certain conditions, which may limit its use in some experiments.
Direcciones Futuras
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various potential future directions. The compound can be used to develop new compounds with enhanced properties, which may have potential applications in the pharmaceutical and materials science industries. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate can also be used to develop new treatments for neurodegenerative diseases, which may have significant implications for human health. Additionally, the compound can be used in the development of new agrochemicals that can improve crop yields and contribute to sustainable agriculture practices.
Conclusion:
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the field of scientific research. The compound has been shown to have various biochemical and physiological effects, and its use in the development of new compounds and treatments has significant implications for human health and sustainable agriculture practices. The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is relatively easy, and its high purity level makes it suitable for use in various experiments.
Métodos De Síntesis
The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate involves the reaction of tert-butyl N-(chloroformate)carbamate with pent-3-en-2-ol in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various scientific research applications. It is used in the synthesis of various compounds that have potential applications in the pharmaceutical industry. The compound is also used in the synthesis of agrochemicals that can be used to improve crop yields. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is also used in materials science to develop new materials with unique properties.
Propiedades
Número CAS |
156769-81-2 |
|---|---|
Nombre del producto |
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate |
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-pent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h6-8H,1-5H3,(H,11,12)/b7-6+ |
Clave InChI |
VYBCRIWHFRNYAQ-VOTSOKGWSA-N |
SMILES isomérico |
C/C=C/C(C)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC=CC(C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-methyl-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



